4-Hidroxiglibenclamida

Descripción general

Descripción

Trans-4-Hydroxyglyburide is a sulfonamide.

Aplicaciones Científicas De Investigación

Tratamiento de la Diabetes Mellitus Tipo 2

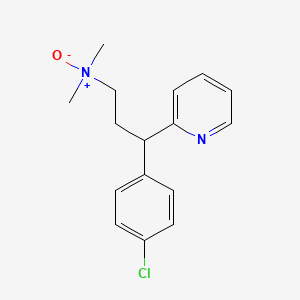

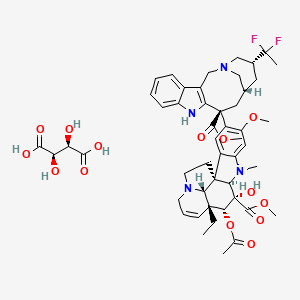

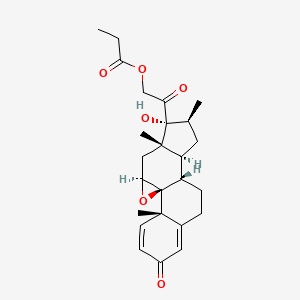

Glibenclamida, el compuesto original de la 4-Hidroxiglibenclamida, se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2. Promueve la liberación de insulina bloqueando los canales de K ATP pancreáticos {svg_1}.

Investigación de Fármacos Neuroprotectores

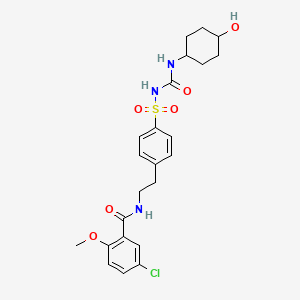

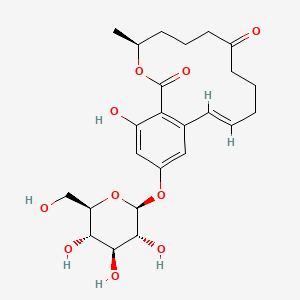

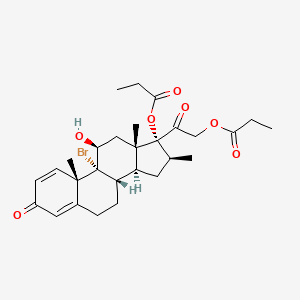

Estudios recientes han explorado el potencial de la glibenclamida como fármaco neuroprotector, particularmente en el contexto del accidente cerebrovascular. Esta nueva área de investigación evalúa los beneficios y la seguridad de las sulfonilureas como la glibenclamida en la neuroprotección {svg_2}.

Estudios de Actividad Hipoglucémica

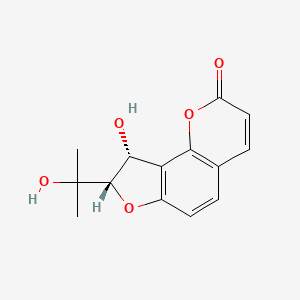

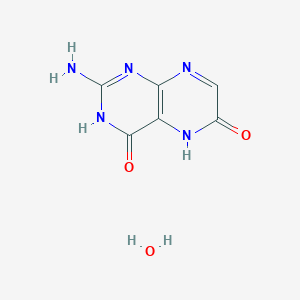

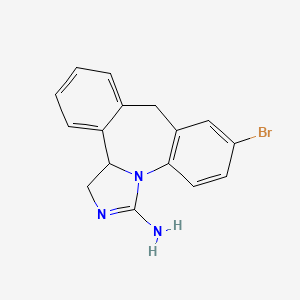

Se ha llevado a cabo investigación para evaluar el efecto hipoglucémico y el efecto liberador de insulina de los metabolitos de la glibenclamida, incluido la this compound, en humanos {svg_3}.

Farmacocinética en Pacientes Diabéticos

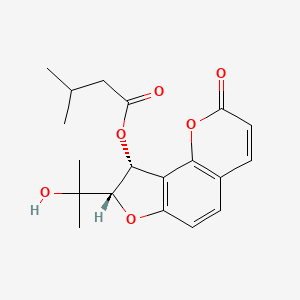

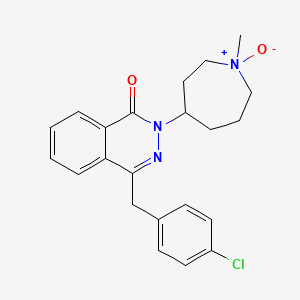

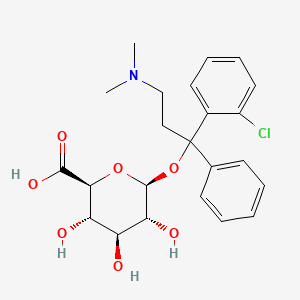

Los estudios han analizado la farmacocinética de la glibenclamida y sus metabolitos activos, como la this compound, especialmente en pacientes diabéticos con función renal deteriorada {svg_4} {svg_5}.

Mecanismo De Acción

Target of Action

4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells .

Mode of Action

The compound works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels .

Biochemical Pathways

The inhibition of the ATP-sensitive K+ channels leads to depolarization of the cells and insulin secretion . The same mechanism also influences the extrapancreatic action of the drug at the liver, skeletal muscle, heart muscle, and smooth muscle sites .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyglibenclamide and its parent compound, glibenclamide, have been studied. Glibenclamide has a terminal elimination half-life of 15 hours, and its main metabolites, including 4-Hydroxyglibenclamide, have a hypoglycemic effect . The metabolites are primarily eliminated by the kidneys .

Result of Action

The molecular and cellular effects of 4-Hydroxyglibenclamide’s action include the inhibition of the ATP-sensitive K+ channels, which leads to depolarization of the cells and insulin secretion . This results in improved glucose control by acting both on insulin secretion and on insulin action .

Action Environment

Factors such as climate, level of pollution, and socio-economic conditions can potentially influence the compound’s action

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 4-Hydroxyglibenclamide in relation to Glibenclamide metabolism?

A1: 4-Hydroxyglibenclamide is a major metabolite of the oral antidiabetic drug Glibenclamide. The research paper investigates whether the formation of this metabolite is influenced by genetic variations in drug metabolism pathways. The study found that approximately 27% of an administered dose of Glibenclamide is excreted in urine as 4-Hydroxyglibenclamide. [] This suggests that 4-Hydroxyglibenclamide represents a significant pathway for Glibenclamide elimination from the body.

Q2: Does the study indicate if the formation of 4-Hydroxyglibenclamide is affected by debrisoquine or mephenytoin metabolism phenotypes?

A2: No, the study found no significant differences in the urinary excretion of 4-Hydroxyglibenclamide between individuals classified as poor or extensive metabolizers of debrisoquine or mephenytoin. [] This suggests that the specific enzymes responsible for metabolizing debrisoquine and mephenytoin are not primarily involved in the formation of 4-Hydroxyglibenclamide from Glibenclamide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)